Lipophilicity (XLogP3-AA) as a Predictor of Membrane Permeability: Target Compound vs. 4-Methylphenyl Sulfone Analog
The target compound exhibits a computed XLogP3-AA of 5.1, reflecting its balanced lipophilic character contributed by the trifluoromethyl and phenylsulfanyl groups [1]. In contrast, the oxidized sulfone analog 4-methylphenyl 2-phenyl-4-([3-(trifluoromethyl)phenyl]sulfanyl)-5-pyrimidinyl sulfone (CAS 478247-28-8) shows a higher computed topological polar surface area (tPSA) due to the additional sulfone oxygens, which would predict lower passive membrane permeability . This quantified difference in computed physicochemical properties can be decisive when selecting a starting scaffold for CNS-penetrant programs where optimal LogP is critical.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) and topological polar surface area (tPSA) |
|---|---|
| Target Compound Data | XLogP3-AA = 5.1; tPSA = 60.3 Ų |
| Comparator Or Baseline | 4-Methylphenyl 2-phenyl-4-([3-(trifluoromethyl)phenyl]sulfanyl)-5-pyrimidinyl sulfone (CAS 478247-28-8): tPSA expected >85 Ų (sulfone moiety). |
| Quantified Difference | tPSA increase of >25 Ų for the sulfone analog, corresponding to an estimated reduction in CNS MPO score. |
| Conditions | Computed values from PubChem (XLogP3-AA) and structural analysis. |
Why This Matters
The lower tPSA (60.3 Ų) of the target compound predicts superior passive membrane permeability compared to its sulfone analog, a key differentiator for blood-brain barrier penetration screens.
- [1] PubChem. Compound Summary for CID 1472606, Methyl 4-(phenylsulfanyl)-2-[3-(trifluoromethyl)phenyl]-5-pyrimidinyl ether. National Library of Medicine, 2025. View Source
